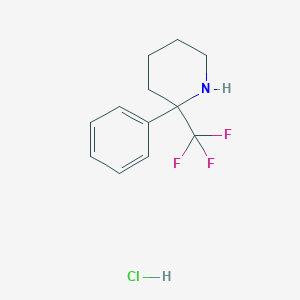

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

2-phenyl-2-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11(8-4-5-9-16-11)10-6-2-1-3-7-10;/h1-3,6-7,16H,4-5,8-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGBZTGCAYVTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)(C2=CC=CC=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides. This process uses an iridium-catalyzed hydrogenation reaction, which can generate multiple stereogenic centers in one operation . The reaction conditions often involve the use of hydrogen gas and a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride may involve large-scale hydrogenation processes using specialized reactors. The choice of catalyst and reaction conditions is optimized to achieve high yield and purity. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives with altered functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacological Research : 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride has been investigated for its potential as an analgesic and anti-inflammatory agent. Its interaction with neurotransmitter systems suggests it may enhance cognitive functions by modulating levels of neurotransmitters like dopamine and acetylcholine.

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases.

2. Synthesis of Complex Molecules

- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. This is particularly valuable in the development of new drugs and agrochemicals.

3. Biological Activity Studies

- The unique structural features of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride have led to investigations into its interactions with various biological targets, including histamine H3 receptors. Blocking these receptors may improve cognitive performance and wakefulness.

Case Study 1: Cognitive Enhancement

A study published in a pharmacological journal explored the effects of related compounds on cognitive performance. It was found that compounds with similar structures could significantly enhance memory and learning abilities in animal models by increasing neurotransmitter availability.

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents highlighted the potential of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride in protecting neuronal cells from oxidative stress. In vitro studies demonstrated that this compound could reduce cell death in models of neurodegeneration.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Differences

Table 1: Key Structural Features of Comparable Piperidine Derivatives

Notes:

Pharmacological and Functional Comparisons

A. Serotonin Reuptake Inhibition

The compound 3-(5-Ethoxy-2-methoxy-4-(trifluoromethyl)phenyl)-piperidine HCl () demonstrates selective serotonin reuptake inhibition (SSRI) activity. Its additional ethoxy and methoxy substituents enhance selectivity compared to the simpler 2-phenyl-2-CF₃-piperidine scaffold, suggesting that aromatic ring substitutions modulate receptor binding .

B. Local Anesthetic and CNS Activity

Piperidine derivatives like hexylcaine hydrochloride () and methylphenidate () highlight the scaffold’s versatility.

C. Metabolic Stability

The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogues, as seen in 2-oxo-2-(4-(2-CF₃-phenyl)piperidin-1-yl)acetic acid (), where the oxo group increases susceptibility to enzymatic degradation .

Biological Activity

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The compound is characterized by a piperidine ring substituted with a phenyl group and a trifluoromethyl group. Its chemical structure can be represented as follows:

This structure contributes to its unique physicochemical properties, including enhanced metabolic stability and bioavailability.

The mechanism of action of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride involves interactions with specific molecular targets such as receptors and enzymes. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various biological pathways.

Key Mechanisms:

- Receptor Binding: The compound may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Antimicrobial Activity

Research indicates that 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

In vitro studies have highlighted the compound's anticancer activity, particularly against certain leukemia cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| P388 Murine Leukemia | 15 | Induction of apoptosis |

| HCT116 Colon Cancer | 20 | Inhibition of cell growth |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies

- Anticancer Study : A study conducted by Wu et al. (2008) evaluated the effects of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride on P388 leukemia cells. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM, suggesting strong anticancer potential .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating effective antimicrobial properties.

- Neuropharmacological Assessment : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to enhance GABAergic transmission in vitro, suggesting potential applications in anxiety disorders .

Applications in Drug Development

Given its diverse biological activities, 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is being explored as a lead compound for drug development in several therapeutic areas:

- Antimicrobial agents for treating resistant bacterial infections.

- Anticancer therapies targeting specific malignancies.

- Neurological drugs aimed at modulating neurotransmitter systems for conditions such as anxiety and depression.

Q & A

Q. What are the common synthetic routes for preparing 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux . The trifluoromethyl group may require specialized fluorinating agents or protected intermediates. Post-reaction, acidification with HCl yields the hydrochloride salt. Key factors include:

- Temperature : Higher temperatures accelerate reactions but may increase side products.

- Solvent choice : DMF enhances nucleophilicity, while THF is preferable for moisture-sensitive steps.

- Purification : Column chromatography or recrystallization improves purity, with yields typically 50–70% at lab scale .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 1.5–3.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄F₃N·HCl).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and stability of 2-phenyl-2-(trifluoromethyl)piperidine derivatives?

- Methodological Answer :

- Reaction Path Search : Tools like Gaussian or ORCA model transition states and intermediates. For example, density functional theory (DFT) predicts energy barriers for trifluoromethyl group incorporation .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. DMF’s high polarity stabilizes ionic intermediates, aligning with experimental yields .

- Stability Studies : Computational pKa predictions guide pH adjustments during salt formation to prevent decomposition .

Q. What strategies resolve discrepancies in reported bioactivity data for 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and controls.

- Structural Confirmation : X-ray crystallography or 2D-NMOSY validates compound identity, ruling out stereoisomer contamination .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like buffer composition or incubation time .

Q. How do reaction kinetics and solvent effects influence scalability for 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride production?

- Methodological Answer :

- Kinetic Profiling : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time. For example, DMF’s high boiling point (153°C) supports reflux conditions but complicates solvent recovery .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during scale-up. Pilot-scale trials report 15–20% yield increases compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.